molecular formula C19H17FN2O4S B2951632 2-(2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 899756-90-2

2-(2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide

Cat. No. B2951632
CAS RN: 899756-90-2
M. Wt: 388.41
InChI Key: AXVIGWQDSWFAOB-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a fluoro-substituted methyl group, a dihydroquinoline ring, an oxoethyl group, and a benzo[d]isothiazolone ring. These functional groups could potentially confer a variety of chemical properties to the compound .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the fluoro-substituted methyl group could undergo nucleophilic substitution, and the dihydroquinoline ring could participate in electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Without specific information, it’s difficult to provide a detailed safety profile .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity under various conditions, and investigating its safety profile .

properties

IUPAC Name

2-[2-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4S/c1-12-6-7-13-10-14(20)8-9-16(13)22(12)18(23)11-21-19(24)15-4-2-3-5-17(15)27(21,25)26/h2-5,8-10,12H,6-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXVIGWQDSWFAOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1C(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O)C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide

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